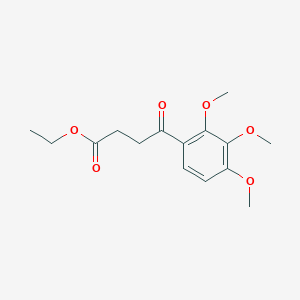

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Vue d'ensemble

Description

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is an organic compound that features a trimethoxyphenyl group attached to a butanoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound a valuable target for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate typically involves the esterification of 2,3,4-trimethoxybenzoic acid with ethyl 4-oxobutanoate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis :

- The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds and other derivatives that have potential biological activities.

-

Medicinal Chemistry :

- Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate has been studied for its potential anti-inflammatory and neuroprotective properties. Similar compounds have shown efficacy in reducing neuroinflammation and improving cognitive functions in animal models of neurodegenerative diseases.

-

Biological Studies :

- The compound is being investigated for its role in enzyme inhibition and protein-ligand interactions. Its structural characteristics make it suitable for docking studies to explore binding affinities with various biological targets.

Case Studies and Research Findings

-

Neuroprotection :

A study demonstrated that related compounds exhibited neuroprotective effects by inhibiting pro-inflammatory cytokines in rodent models of Alzheimer's disease. These findings suggest that this compound may have similar neuroprotective properties due to its structural analogies . -

Anti-inflammatory Activity :

Research indicates that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions characterized by chronic inflammation. -

Cytotoxicity Against Cancer Cells :

Preliminary evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate moderate potency compared to established chemotherapeutics.

Mécanisme D'action

The mechanism of action of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, which are involved in cell division and stress response pathways. By inhibiting these targets, the compound can exert anti-cancer and anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:

Colchicine: An anti-gout agent that inhibits tubulin polymerization.

Podophyllotoxin: Used for the treatment of external genital warts.

Trimetrexate: A dihydrofolate reductase inhibitor used in cancer therapy.

These compounds share the trimethoxyphenyl group, which contributes to their biological activities. this compound is unique due to its specific ester and ketone functionalities, which may confer distinct chemical and biological properties.

Activité Biologique

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde. The reaction can be facilitated through various methods such as microwave-assisted synthesis or conventional heating under reflux conditions. The purity and identity of the synthesized compound are confirmed using techniques like NMR spectroscopy and HPLC.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 256 µg/mL .

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. A related study indicated that derivatives with a trimethoxyphenyl moiety displayed activity against Plasmodium falciparum, particularly against resistant strains . This suggests that modifications to the phenyl ring can enhance biological activity.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of methoxy groups on the aromatic ring significantly influences the biological activity of the compound. For example, compounds with multiple methoxy substitutions generally exhibit improved potency against various pathogens compared to their unsubstituted counterparts. This trend is supported by data showing that specific substitutions can enhance lipophilicity and cellular uptake .

Case Studies

- Antibacterial Evaluation : In a study assessing various derivatives of this compound, compounds were tested against clinical isolates of MRSA. Results indicated that certain analogs exhibited MIC values as low as 4 µg/mL, demonstrating significant antibacterial potential .

- Antiparasitic Studies : A case study focusing on the activity against Toxoplasma gondii revealed that derivatives similar to this compound showed moderate efficacy in inhibiting tachyzoite proliferation .

Data Summary Table

| Compound | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | Antibacterial | 256 | E. coli, S. aureus |

| Trimethoxy derivative | Antibacterial | 4 | MRSA |

| Related derivative | Antiparasitic | Moderate | T. gondii |

| Other analogs | Antimalarial | Low | P. falciparum |

Propriétés

IUPAC Name |

ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-13(17)9-7-11(16)10-6-8-12(18-2)15(20-4)14(10)19-3/h6,8H,5,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLCIOZBTDJFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645848 | |

| Record name | Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102222-55-9 | |

| Record name | Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.